molecular formula C9H14O B093059 1-ethynyl-2-methylcyclohexan-1-ol CAS No. 15564-30-4

1-ethynyl-2-methylcyclohexan-1-ol

Cat. No.: B093059
CAS No.: 15564-30-4
M. Wt: 138.21 g/mol
InChI Key: PMCQAVDMFZFUEH-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methylcyclohexan-1-ol (CAS 15564-30-4) is a tertiary alcohol of significant interest in organic synthesis, characterized by its terminal alkyne and hydroxyl functional groups on a cyclohexane scaffold. With a molecular formula of C9H14O and a molecular weight of 138.21 g/mol, this compound serves as a versatile building block for constructing more complex molecular architectures . The presence of the ethynyl group makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the formation of new carbon-carbon bonds . Furthermore, the terminal alkyne is a key participant in cycloaddition reactions, including Cu-catalyzed azide-alkyne "click" chemistry, which is widely used in material science and bioconjugation . The hydroxyl group provides a second site for chemical manipulation, allowing for oxidation, reduction, or substitution to access other valuable derivatives . The methyl group at the 2-position introduces steric and stereochemical considerations, influencing the compound's conformational equilibrium and reactivity based on the principles of conformational analysis . A classical and efficient synthetic route to this diastereomeric compound involves the Grignard reaction between 2-methylcyclohexanone and ethynylmagnesium bromide in anhydrous tetrahydrofuran (THF), followed by an acidic work-up, yielding the target alcohol in high purity . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

15564-30-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethynyl-2-methylcyclohexan-1-ol

InChI

InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3

InChI Key

PMCQAVDMFZFUEH-UHFFFAOYSA-N

SMILES

CC1CCCCC1(C#C)O

Canonical SMILES

CC1CCCCC1(C#C)O

Other CAS No.

15564-30-4

Origin of Product

United States

Preparation Methods

Synthesis of Ethynylmagnesium Bromide

Ethynylmagnesium bromide is typically prepared by reacting bromoethane with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions:

EtBr+MgEtMgBr\text{EtBr} + \text{Mg} \rightarrow \text{EtMgBr}

Key parameters:

  • Solvent : THF (boiling point: 66°C) preferred for higher reaction rates.

  • Temperature : 25–30°C, maintained via controlled addition of bromoethane.

  • Atmosphere : Argon or nitrogen to prevent oxidation.

Reaction with 2-Methylcyclohexanone

The Grignard reagent reacts with 2-methylcyclohexanone in THF at 30°C for 16 hours, followed by acidic work-up to yield the tertiary alcohol:

Procedure :

  • Reagent Addition : Ethynylmagnesium bromide (1.5 equiv) is added dropwise to 2-methylcyclohexanone (1 equiv) in THF.

  • Quenching : The reaction is quenched with saturated NH4_4Cl at 0°C, extracting the product into diethyl ether.

  • Isolation : Organic layers are dried over MgSO4_4, filtered, and concentrated under reduced pressure.

Optimization Data :

ParameterOptimal ValueYield (%)Side Products
Temperature30°C87.5<5% over-reduced alkane
Reaction Time16 h87.5Trace ketone dimerization
SolventTHF87.5Minimal ether peroxides

The high yield (87.5%) underscores the efficiency of this method, with side products primarily arising from over-reduction or solvent impurities.

Nucleophilic Substitution of Pre-Functionalized Cyclohexanol Derivatives

An alternative approach involves substituting a leaving group (e.g., chloride) in a cyclohexanol derivative with an ethynyl moiety. This method, adapted from alkyne functionalization protocols, employs a base-mediated reaction in dimethylformamide (DMF).

Synthesis of 2-Methylcyclohexanol Chloride

The starting material, 2-methylcyclohexanol chloride, is prepared via treatment of 2-methylcyclohexanol with thionyl chloride (SOCl2_2):

2-Methylcyclohexanol+SOCl22-Methylcyclohexanol chloride+SO2+HCl\text{2-Methylcyclohexanol} + \text{SOCl}2 \rightarrow \text{2-Methylcyclohexanol chloride} + \text{SO}2 + \text{HCl}

Alkynylation with Terminal Alkynes

The chloride undergoes nucleophilic substitution with a terminal alkyne (e.g., ethynyltrimethylsilane) in the presence of potassium carbonate (K2_2CO3_3) and sodium iodide (NaI) in DMF:

Procedure :

  • Reaction Setup : 2-Methylcyclohexanol chloride (1 equiv), ethynyltrimethylsilane (1.3 equiv), K2_2CO3_3 (2 equiv), and NaI (0.2 equiv) in DMF.

  • Heating : The mixture is stirred at 70°C for 12–16 hours.

  • Work-Up : The product is extracted into dichloromethane, washed with brine, and purified via column chromatography.

Optimization Data :

ParameterOptimal ValueYield (%)Side Products
Temperature70°C6510–15% elimination products
BaseK2_2CO3_365Minimal hydrolysis
SolventDMF65Trace DMF decomposition

This method offers moderate yields but requires pre-functionalization of the starting alcohol, increasing synthetic steps.

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodAverage Yield (%)Time (h)Cost (Relative)Scalability
Grignard Addition87.516ModerateHigh
Nucleophilic Substitution6516HighModerate

The Grignard method outperforms substitution in yield and scalability, though it demands stringent anhydrous conditions.

Side Reaction Profiles

  • Grignard Addition : Over-reduction to alkanes (≤5%) due to excess reducing agents.

  • Substitution : Elimination to cyclohexene derivatives (10–15%) under basic conditions.

Spectroscopic Validation of Synthetic Products

Infrared (IR) Spectroscopy

  • Ethynyl Group : Sharp stretches at 3300 cm1^{-1} (C≡C-H) and 2100 cm1^{-1} (C≡C).

  • Hydroxyl Group : Broad absorption at 3400–3500 cm1^{-1}.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR :

    • Hydroxyl proton: δ 1.5–2.0 ppm (broad singlet).

    • Ethynyl proton: δ 2.5–3.0 ppm (singlet).

  • 13^{13}C NMR :

    • Cyclohexanol carbons: δ 70–80 ppm.

    • Ethynyl carbons: δ 73–86 ppm.

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize yield and purity, industrial production of this compound requires:

  • Continuous Flow Reactors : To manage exothermic Grignard reactions safely.

  • Solvent Recycling : THF recovery systems to reduce costs.

  • Catalyst Regeneration : Palladium-based catalysts for potential coupling steps.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-1-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond can be reduced to form a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: 1-ethynylcyclohexane or 1-ethenylcyclohexanol.

    Substitution: 1-chloro-1-ethynylcyclohexane.

Scientific Research Applications

1-Ethynyl-1-cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-1-cyclohexanol involves its interaction with various molecular targets. As a precursor to ethinamate, it exerts sedative and muscle relaxant effects by modulating the activity of neurotransmitter receptors in the central nervous system . The compound’s ability to inhibit certain enzymes also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
1-Ethynyl-2-methylcyclohexan-1-ol C₉H₁₂O 136.19 Ethynyl, hydroxyl, methyl Cyclohexane ring with substituents
2-Methyl-1-ethylcyclohexanol C₉H₁₈O 142.23 Ethyl, hydroxyl, methyl Saturated cyclohexane ring
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol C₁₁H₁₈O 166.26 Hydroxyl, isopropyl, methyl Cyclohexene ring (unsaturated)
(1R,4S)-1-methyl-4-(1-methylethenyl)cyclohex-2-en-1-ol C₁₀H₁₆O 152.23 Methylethenyl, hydroxyl Cyclohexene ring (unsaturated)

Key Observations :

  • Ethynyl vs. Ethyl/Isopropyl Groups : The ethynyl group in the target compound enables distinct reactivity (e.g., alkyne-specific reactions) compared to saturated ethyl or branched isopropyl groups.
  • Ring Saturation : Cyclohexene derivatives (e.g., ) exhibit reduced stability and increased reactivity due to double bonds, unlike the fully saturated cyclohexane ring in the target compound.
Physical and Chemical Properties
Compound Name Boiling/Melting Point Solubility Reactivity Notes
This compound Not reported Moderate in polar solvents High reactivity of ethynyl group (e.g., nucleophilic additions)
2-Methyl-1-ethylcyclohexanol m.p. 105.5–107.5°C (derivative) Low in water Stable under standard conditions; forms esters via hydroxyl group
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol Not reported Lipophilic Prone to oxidation at the double bond

Key Observations :

  • The ethynyl group in the target compound likely reduces solubility in water compared to hydroxylated derivatives but enhances compatibility with organic solvents.
  • Steric hindrance from the 2-methyl group may slow reaction kinetics relative to less substituted analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-ethynyl-2-methylcyclohexan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves catalytic hydrogenation or alkyne addition to cyclohexanol derivatives. For example, palladium chloride (PdCl₂) catalysts in hexane solvent can promote selective hydrogenation of alkynes to alkenes, followed by hydroxylation . Key variables include temperature (80–120°C), pressure (1–3 atm H₂), and catalyst loading (1–5 mol%). Yields typically range from 60–85%, with side products like over-reduced alkanes forming at higher pressures.
Reaction Conditions CatalystsSolventsYield (%)Side Products
80°C, 1 atm H₂PdCl₂Hexane65<5% alkane
120°C, 3 atm H₂PdCl₂Toluene7510–15% alkane

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. The ethynyl group (-C≡CH) shows a sharp IR stretch at ~3300 cm⁻¹ (C≡C-H) and 2100 cm⁻¹ (C≡C). In ¹H NMR, the hydroxyl proton appears as a broad singlet (δ 1.5–2.0 ppm), while the ethynyl proton resonates at δ 2.5–3.0 ppm. ¹³C NMR confirms methyl (δ 20–25 ppm) and cyclohexanol carbons (δ 70–80 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate acute toxicity, but chronic exposure risks (e.g., liver enzyme disruption) require regular biomonitoring .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in stereochemical assignments of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with experimental X-ray crystallography or NOESY data. For example, conflicting chair vs. boat conformations in cyclohexanol derivatives can be resolved by calculating energy differences (<5 kcal/mol favors chair) and matching NMR coupling constants (J = 10–12 Hz for axial-equatorial protons) .

Q. What strategies optimize regioselectivity in the functionalization of this compound?

  • Methodological Answer : Use directing groups (e.g., -OH) to control electrophilic substitution. For ethynyl group reactions, Sonogashira coupling with aryl halides requires CuI/Pd(PPh₃)₄ catalysts in THF at 60°C. Regioselectivity (>90%) is achieved by steric hindrance from the methyl group, directing reactions to the para position .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–10) show degradation via hydrolysis at pH > 8 (t₁/₂ = 24 hrs). Polar aprotic solvents (e.g., DMSO) stabilize the compound (t₁/₂ > 72 hrs), while protic solvents (e.g., ethanol) accelerate decomposition. UV-Vis monitoring at 260 nm quantifies degradation kinetics .
Solvent pHHalf-Life (hrs)Degradation Pathway
DMSO7.4>72None
Ethanol7.448Esterification
Water9.024Hydrolysis

Q. What advanced techniques validate the purity of this compound for pharmacological studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 1.0 mL/min) achieves >98% purity. Mass spectrometry (ESI-MS) confirms molecular ion [M+H]⁺ at m/z 153.1. Trace impurities (e.g., cyclohexanone derivatives) are quantified via GC-MS with a detection limit of 0.1% .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer : Anharmonic corrections in DFT (e.g., VPT2 method) reconcile IR peak shifts caused by hydrogen bonding. For example, a calculated -OH stretch at 3650 cm⁻¹ may redshift to 3400 cm⁻¹ experimentally due to solvent interactions. Compare scaled frequencies (scaling factor = 0.961) with experimental data .

Q. What experimental controls mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement strict inert atmosphere controls (N₂/Ar) to prevent oxidation of the ethynyl group. Use internal standards (e.g., deuterated cyclohexanol) in NMR to monitor reaction progress. Reproducibility improves with automated syringe pumps for reagent addition (±2% error) .

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